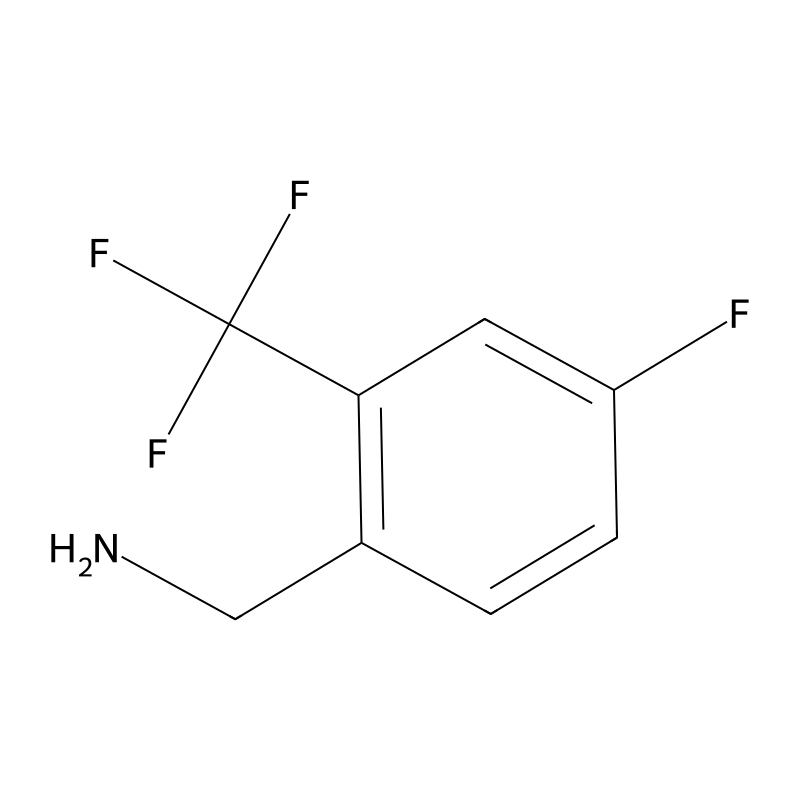

4-Fluoro-2-(trifluoromethyl)benzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

Potential Applications:

- Medicinal Chemistry: The presence of the fluorine and trifluoromethyl groups can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) . This makes it a potentially valuable building block for the design and development of novel therapeutic agents.

- Material Science: The combination of aromatic and aliphatic moieties in 4-Fluoro-2-(trifluoromethyl)benzylamine can be beneficial for designing functional materials with specific properties, such as polymers, liquid crystals, or organic electronics .

- Catalysis: Fluorine and trifluoromethyl groups can influence the electronic properties of a molecule, potentially making 4-Fluoro-2-(trifluoromethyl)benzylamine a suitable ligand for the development of new catalysts for various chemical reactions .

4-Fluoro-2-(trifluoromethyl)benzylamine is a fluorinated organic compound with the molecular formula C9H6F4N and a CAS number of 202522-22-3. It appears as a colorless solid and is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzylamine structure. The unique arrangement of these functional groups imparts distinctive chemical properties, making it an important compound in medicinal chemistry and materials science .

Due to the lack of specific research on 4-Fluoro-2-(trifluoromethyl)benzylamine, a mechanism of action cannot be established at this time. If the compound is used in biological systems, its mechanism of action would depend on the specific target molecule or process it interacts with.

- Potential irritant: The presence of the amine group suggests the compound might be irritating to the skin, eyes, and respiratory system.

- Fluorine volatility: The fluorine atom might be slightly volatile, and inhalation should be avoided.

- Acylation: Reacting with acyl chlorides to form amides.

- Alkylation: Introducing alkyl groups through nucleophilic substitution.

- Reductive Amination: Forming secondary amines via reaction with carbonyl compounds in the presence of reducing agents.

These reactions are crucial for synthesizing complex molecules in drug discovery, particularly in developing inhibitors for therapeutic targets.

Research indicates that fluorinated benzylamines, including 4-fluoro-2-(trifluoromethyl)benzylamine, exhibit promising biological activities. They have been studied for their potential as:

- Antitumor Agents: Certain derivatives show cytotoxicity against human cancer cell lines, suggesting their role in cancer treatment.

- CNS-active Drugs: The lipophilicity of these compounds allows them to penetrate the blood-brain barrier, making them candidates for neurological applications .

Each compound's unique substitution pattern affects its biological activity and chemical reactivity, highlighting the importance of fluorination in drug design and development .

Interaction studies of 4-fluoro-2-(trifluoromethyl)benzylamine derivatives have revealed their potential mechanisms of action. For example, some compounds have been identified as selective inhibitors of phenylethanolamine N-methyltransferase, which is involved in the biosynthesis of adrenergic neurotransmitters. This suggests a pathway for developing drugs that modulate neurotransmitter levels in the central nervous system.

Core Molecular Architecture

4-Fluoro-2-(trifluoromethyl)benzylamine is characterized by its distinctive molecular structure, described by the chemical formula C₈H₇F₄N and a molecular weight of 193.15 g/mol. The compound features three key structural components arranged on a benzene ring:

- A fluorine atom at the para (4) position

- A trifluoromethyl (CF₃) group at the ortho (2) position

- A benzylamine moiety (-CH₂NH₂) extending from the ring

The structural representation can be further defined through its IUPAC name [4-fluoro-2-(trifluoromethyl)phenyl]methanamine and its InChI notation: InChI=1/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2/p+1.

The compound exists as a solid at room temperature with a melting point of 46°C and a boiling point of 185°C at 1013 hPa. The molecular architecture establishes a framework with significant electron density variations across the aromatic ring due to the electron-withdrawing nature of both fluorinated substituents.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇F₄N |

| Molecular Weight | 193.15 g/mol |

| Melting Point | 46°C |

| Boiling Point | 185°C (1013 hPa) |

| Physical State | Solid at room temperature |

Fluorine and Trifluoromethyl Group Interactions

The presence of both a fluorine atom and a trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzylamine creates distinctive supramolecular interactions that influence the compound's behavior in various chemical environments. Research on similar fluorinated compounds reveals that these groups participate in several important intermolecular interactions:

The fluorinated benzene derivatives form specific supramolecular motifs in crystal structures through C(sp²)–H⋯F–C(sp²) hydrogen bonds, which are typically preferred over C(sp²)–H⋯F–C(sp³) interactions. These hydrogen bonding networks typically occur within a distance range of 2.2-2.7 Å, providing significant crystal lattice stabilization.

Quantum Theory of Atoms in Molecules (QTAIM) analysis has demonstrated that C(sp²)/(sp³)–F⋯F–C(sp²)/(sp³) interactions are closed-shell in nature and provide local stabilization effects similar to weak hydrogen bonds. These interactions contribute substantially to the three-dimensional arrangement of molecules in solid-state structures.

The trifluoromethyl group serves as a distinct structural entity that:

- Creates an electron-deficient region in the molecule

- Enhances lipophilicity of the compound

- Influences neighboring group reactivity through both electronic and steric effects

- Affects crystal packing through specific CF₃-mediated interactions

Electronic and Steric Effects on Reactivity

Electronic Effects

The electronic properties of 4-Fluoro-2-(trifluoromethyl)benzylamine are significantly influenced by its fluorinated substituents, which can be quantified using Hammett substituent constants. These constants provide valuable insight into how substituents affect charge distribution and reactivity:

| Substituent | σmeta | σpara | σI | Es |

|---|---|---|---|---|

| F | 0.34 | 0.06 | 0.52 | -0.46 |

| CF₃ | 0.43 | 0.54 | 0.42 | -2.40 |

Table: Hammett constants and Taft's steric parameter values for key substituents

The Hammett equation, expressed as log(K/K₀) = σρ, relates reaction rates or equilibrium constants to substituent effects. In this equation:

- K represents the rate or equilibrium constant for the substituted compound

- K₀ represents the rate or equilibrium constant for the unsubstituted reference compound

- σ is the substituent constant (shown in the table above)

- ρ is the reaction constant dependent on the specific reaction type

Both fluorine and trifluoromethyl groups exhibit positive σ values, indicating their electron-withdrawing character. The trifluoromethyl group exerts a stronger electron-withdrawing effect (σpara = 0.54) than the fluorine atom (σpara = 0.06), especially in the para position. These electronic effects influence:

- The acidity of benzylic hydrogens

- The basicity of the amine group

- The electrophilicity of the aromatic ring

- The overall dipole moment of the molecule

Steric Effects

The steric properties of 4-Fluoro-2-(trifluoromethyl)benzylamine are dominated by the bulky trifluoromethyl group at the ortho position. Taft's steric parameter (Es) quantifies these effects, with the CF₃ group having a value of -2.40 compared to -0.46 for fluorine.

The trifluoromethyl group creates significant steric hindrance near the reaction center, affecting:

- Approach trajectories of reagents

- Conformational preferences of the molecule

- Transition state energetics in reactions

- Binding interactions with potential receptors

Interestingly, research has shown that despite differences in van der Waals radii, CH₃, CH₂F, CHF₂, and CF₃ substituents have approximately the same ligand repulsive energies due to compensation by increases in bond length. This phenomenon affects how the trifluoromethyl group influences reactivity compared to other substituents.

Palladium-Catalyzed Fluorination Routes

Palladium-catalyzed fluorination has emerged as a transformative strategy for introducing fluorine into aromatic systems. A seminal study demonstrated the fluorination of arylboronic acid derivatives using a palladium(III) intermediate, enabling single-electron-transfer (SET) pathways [4]. This method avoids traditional harsh fluorinating agents by employing potassium fluoride (KF) as the fluorine source under aerobic conditions.

Key Reaction Parameters:

- Catalyst System: Pd(OAc)₂ with 1,10-phenanthroline ligands.

- Substrates: Aryl trifluoroborates or boronic acids.

- Conditions: 80–100°C in dimethylacetamide (DMA), 12–24 hours.

- Yields: 60–85% for electron-deficient arenes, reduced for ortho-substituted derivatives [4].

Mechanistic Insights:

The reaction proceeds through a Pd(III) intermediate (2), characterized via X-ray crystallography, which undergoes fluoride ligand exchange followed by reductive elimination to form the C–F bond [4]. This pathway contrasts with conventional Pd(0)/Pd(II) cycles, offering improved functional group tolerance.

| Substrate Type | Yield (%) | Selectivity (para:meta:ortho) |

|---|---|---|

| Electron-deficient | 82 | >99:0:0 |

| Electron-rich | 67 | 85:10:5 |

| Ortho-substituted | 45 | 70:25:5 |

This table highlights the influence of electronic effects on fluorination efficiency, critical for synthesizing 4-fluoro-2-(trifluoromethyl)benzylamine’s core structure [4].

Trifluoromethylation Strategies

Introducing the trifluoromethyl (-CF₃) group at the aromatic ortho-position requires careful planning to avoid steric clashes with subsequent functionalization. Two primary strategies dominate:

Direct Trifluoromethylation:

- Reagents: Umemoto’s reagent (trifluoromethyloxonium salts) or Togni’s reagent (hypervalent iodine).

- Conditions: Copper or palladium catalysis in polar aprotic solvents (e.g., DMF, acetonitrile) [2].

- Challenges: Competing para-substitution and over-fluorination.

Stepwise Assembly:

- Example: Starting from m-trifluoromethyl fluorobenzene, bromination at the 2-position using dibromohydantoin in glacial acetic acid/sulfuric acid achieves 85% yield [2]. Subsequent cyano substitution via cuprous cyanide in quinoline affords 4-fluoro-2-trifluoromethylbenzonitrile, a precursor for aminolysis [2].

Comparative Efficiency:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct CF₃ introduction | 65–70 | 90–95 |

| Stepwise bromination | 85 | 99 |

The stepwise approach, though longer, ensures higher regiocontrol, making it preferable for pharmaceutical-grade synthesis [2].

Traditional Amination and Functionalization Approaches

Amination of halogenated intermediates remains a cornerstone for constructing the benzylamine moiety.

Bromination-Amination Sequence:

- Bromination:

- Substrate: 4-Fluoro-2-(trifluoromethyl)toluene.

- Reagent: Dibromohydantoin (0.6 mol eq) in H₂SO₄/glacial acetic acid [2].

- Outcome: 4-Fluoro-2-(trifluoromethyl)bromobenzene (88% yield).

- Amination:

Reductive Amination Alternative:

- Substrate: 4-Fluoro-2-(trifluoromethyl)benzaldehyde.

- Reagent: Sodium cyanoborohydride (NaBH₃CN) in methanol.

- Yield: 78% with 95% purity .

Emerging Innovations

Recent advances focus on streamlining synthesis and improving atom economy:

- Photoredox Catalysis: Visible-light-mediated amination using iridium catalysts (e.g., Ir(ppy)₃) enables room-temperature functionalization of aryl halides .

- Flow Chemistry: Continuous-flow systems reduce reaction times for bromination and amination steps by 50% while enhancing reproducibility .

Future Directions:

- Biocatalytic Amination: Engineered transaminases for enantioselective synthesis of chiral benzylamine derivatives.

- Electrochemical Fluorination: Direct anodic oxidation for safer fluoride ion generation [4].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive